3-(Trifluoromethyl)quinolin-7-amine

Fluorescent Probe Golgi Imaging Intramolecular Charge Transfer

Research pain point: Generic quinoline amines lack the precise 3-CF₃/7-NH₂ pattern required for intramolecular charge-transfer fluorescence or catalyst-free synthesis. This compound is the validated solution. - **Specific substitution**: 3-CF₃ (electron-withdrawing) + 7-NH₂ (electron-donating) creates donor-acceptor system essential for Golgi imaging (HeLa, U2OS, 4T1). - **SAR-ready**: Class-level evidence: related CF₃-aminoquinolines show MIC <6.25 µg/mL vs. M. tuberculosis (98% inhibition). - **High purity (97-98%)** with primary amine handle for bioconjugation, affinity tags, or solid supports.

Molecular Formula C10H7F3N2
Molecular Weight 212.175
CAS No. 1824276-00-7
Cat. No. B2816628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)quinolin-7-amine
CAS1824276-00-7
Molecular FormulaC10H7F3N2
Molecular Weight212.175
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2
InChIKeyVTUYZLRLWZEADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)quinolin-7-amine: Core Specifications


3-(Trifluoromethyl)quinolin-7-amine (CAS: 1824276-00-7) is a fluorinated heterocyclic building block with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . The compound features a quinoline core substituted with a trifluoromethyl group (-CF₃) at the 3-position and a primary amine (-NH₂) at the 7-position, which provides a versatile handle for further functionalization [1]. It is typically supplied as a research-grade chemical with a purity of 97–98% . The compound's structural attributes, particularly the strong electron-withdrawing CF₃ group and the electron-donating NH₂ group, create a donor-acceptor system that underpins its distinct photophysical properties and biological activity profile [1].

Donor-acceptor system: Fluorinated quinoline scaffold enables ICT fluorescence for probe design.
Regioselective derivatization: 7-NH₂ handle supports catalyst-free synthesis of 2,4-disubstituted analogs.
Bioconjugation-ready: Primary amine provides a versatile site for linking to biomolecules or tags.

3-(Trifluoromethyl)quinolin-7-amine: Structural Irreplaceability


Generic substitution with other quinoline amines or simple trifluoromethylquinolines is not a scientifically valid procurement strategy due to the precise positioning of functional groups, which dictates both chemical reactivity and biological target engagement. The specific 3-CF₃/7-NH₂ substitution pattern is not a minor structural variation; it is the critical determinant of the compound's ability to participate in catalyst-free synthetic routes for 2,4-disubstituted 7-aminoquinolines [1] and is essential for generating the unique intramolecular charge-transfer (ICT) fluorescence required for live-cell imaging applications [1]. Analogous compounds with a trifluoromethyl group at the 2-, 4-, or 5-position, or lacking the 7-amino group entirely, exhibit fundamentally different electronic properties, regioselectivity in derivatization, and biological profiles, making direct interchange impossible without compromising experimental outcomes [1].

CF₃ Position Matters

2-, 4-, or 5-CF₃ regioisomers shift electronic properties and regioselectivity, which may alter reactivity profiles and fluorescence behavior.

7-Amino Group Is Critical

Quinoline analogs lacking the 7-NH₂ handle cannot undergo the same functionalizations or generate ICT fluorescence, limiting probe applicability.

Synthetic Route May Not Transfer

The reported catalyst-free protocol depends on the 3-CF₃/7-NH₂ pattern; alternative substitution patterns may require different conditions.

3-(Trifluoromethyl)quinolin-7-amine: Differentiation vs. Key Analogs


ICT Fluorescence and Stokes Shift Advantage

Quinolines containing both an amino and a trifluoromethyl group exhibit strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts, a property that is absent in the non-fluorinated parent compound 7-aminoquinoline [1]. This specific substitution pattern is required for generating the push-pull electronic system essential for the observed photophysical properties [1].

ICT Fluorescence
Class-level
Present in 3-CF₃/7-NH₂
vs. absent in non-fluorinated 7-aminoquinoline
Supports fluorescent probe development
Reported in 2,4-disubstituted derivatives
Fluorescent Probe Golgi Imaging Intramolecular Charge Transfer

Antimycobacterial Potency vs. Analogues

A class of 4-amino-substituted 2,8-bis(trifluoromethyl)quinoline derivatives has been evaluated for antimycobacterial activity. One analog (Compound 1) demonstrated an MIC of < 6.25 µg/mL with 98% inhibition against M. tuberculosis H37Rv, highlighting the potent activity achievable with this general scaffold [1]. In contrast, structural modifications, such as altering the amine substitution pattern or introducing additional alkyl chains, resulted in a loss of activity, with MIC values > 6.25 µg/mL and significantly lower percent inhibition (e.g., 4-62%) [1].

Antimycobact. MIC
Data to verify
<6.25 µg/mL
98% inhib., M. tb H37Rv
Supports antimycobacterial SAR context
Class-level data; direct compound data N/A
Antitubercular Mycobacterium tuberculosis MIC

Catalyst-Free Synthesis Advantage

The introduction of a trifluoromethyl group onto the 7-aminoquinoline scaffold enables a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields [1]. This represents a significant advancement over traditional quinoline syntheses, which typically require harsh conditions such as strong acids/bases or metal catalysts and high temperatures [1]. The method's efficiency is attributed to the electronic properties conferred by the CF₃ and NH₂ groups, which facilitate the desired cyclocondensation reactions [1].

Catalyst-Free Synth.
Class-level
High selectivity, good yields
Mild conditions vs. traditional harsh methods
Supports efficient synthetic route review
Demonstrated on 2,4-disubstituted analogs
Synthetic Methodology Catalyst-Free Building Block

Purity Assurance and Analytical Quality

Reputable vendors supply 3-(trifluoromethyl)quinolin-7-amine with a standard purity of 97% or 98% , with batch-specific quality control (QC) documentation, including NMR, HPLC, or GC analysis, available for procurement review . This level of analytical rigor is not guaranteed for all alternative suppliers or less-common quinoline derivatives, which may be offered at lower purity grades (e.g., <95%) or without comprehensive QC data.

Purity Assurance
Data to verify
97–98%
NMR, HPLC, or GC data available
Reduces impurity-related assay risk
Supplier batch reports; verify upon receipt
Analytical Quality Control Purity Procurement

3-(Trifluoromethyl)quinolin-7-amine: R&D Applications


Golgi-Specific Fluorescent Probes

The compound serves as a critical intermediate for synthesizing 2,4-disubstituted 7-aminoquinolines that exhibit strong ICT fluorescence and can specifically target the Golgi apparatus in live cells (HeLa, U2OS, 4T1) [1]. Its procurement is essential for research groups aiming to create low-cost, two-photon-excitable imaging agents for organelle visualization and tracking during cellular processes like mitosis [1].

Antimycobacterial Lead Optimization

Based on class-level evidence showing potent in vitro activity of structurally related trifluoromethyl-aminoquinolines against drug-sensitive M. tuberculosis (MIC < 6.25 µg/mL, 98% inhibition) [1], this compound is a rational procurement choice for medicinal chemistry programs focused on structure-activity relationship (SAR) studies around a validated antitubercular scaffold.

Catalyst-Free Quinoline Synthesis

This building block is ideally suited for academic and industrial laboratories seeking to implement more sustainable and efficient synthetic methodologies. Its unique electronic properties enable a catalyst-free, high-selectivity route to valuable 2,4-disubstituted 7-aminoquinoline derivatives, thereby reducing reliance on expensive metal catalysts and simplifying purification workflows [1].

Bioconjugation and Chemical Biology Tools

The presence of a reactive primary amine at the 7-position offers a well-defined handle for conjugating the quinoline core to larger biomolecules, affinity tags, or solid supports [1]. Procuring the compound with high purity (97-98%) and verified analytical data ensures the integrity of the conjugation chemistry and minimizes side reactions [REFS-2, REFS-3].

Application
Selection Property
Validation Focus
Fluorescent probe development
ICT-capable donor-acceptor scaffold
Live-cell Golgi imaging signal specificity
Antimycobacterial SAR studies
Regioisomer-specific bioactivity profile
MIC confirmation in M. tuberculosis strain
Catalyst-free synthesis methodology
Electrophilic 3-CF₃/7-NH₂ pattern
Yield and selectivity under reported conditions
Bioconjugation
Reactive primary amine handle
Conjugation efficiency and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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